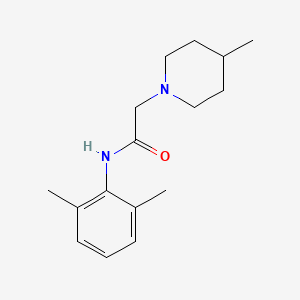

![molecular formula C13H16N4O2 B5500273 6'-氨基-3'-乙基-2-甲基-4,5-二氢-2'H-螺[呋喃-3,4'-吡喃[2,3-c]吡唑]-5'-腈 CAS No. 626221-27-0](/img/structure/B5500273.png)

6'-氨基-3'-乙基-2-甲基-4,5-二氢-2'H-螺[呋喃-3,4'-吡喃[2,3-c]吡唑]-5'-腈

描述

The compound belongs to a class of heterocyclic compounds that exhibit significant biological activities and have potential applications in medicinal and pharmaceutical chemistry. Heterocyclic compounds containing fused pyran rings, such as pyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyran derivatives, play a crucial role due to their wide-ranging biological activities. Kojic acid derivatives, for example, have emerged as effective substrates for the synthesis of various dihydropyrano[3,2-b]pyrans and their corresponding spiro derivatives, highlighting the importance of these structures in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Synthesis Analysis

The synthesis of heterocyclic compounds, including those similar to the specified chemical structure, often involves the use of α,β-unsaturated carbonyl compounds as precursors. These compounds serve as versatile building blocks, enabling the construction of diverse heterocyclic frameworks through reactions such as cycloadditions and nucleophilic additions. The reactivity of these compounds allows for the synthesis of complex structures, including pyrazoles, pyridines, and spiro derivatives, under various reaction conditions (Sharma et al., 2023).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, including pyrazole derivatives, plays a significant role in their biological activity. The presence of nitrogen atoms and the configuration of the fused rings influence the compound's reactivity and interaction with biological targets. Detailed structural analysis is crucial for understanding these interactions and designing compounds with desired properties (Ameziane El Hassani et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds like the one often involves interactions with nucleophiles and electrophiles, leading to various chemical transformations. These reactions can be exploited to modify the compound's structure and enhance its biological activity. The synthesis of pyrazoline derivatives, for example, has been explored for developing new anticancer agents, demonstrating the potential for targeted chemical modifications (Ray et al., 2022).

科学研究应用

绿色缓蚀剂

研究已发现螺[吲哚啉-3,4'-吡喃[2,3-c]吡唑]衍生物(与本文所讨论的化学化合物密切相关)是盐酸溶液中低碳钢新型绿色缓蚀剂。这些化合物采用绿色化学原理合成,在一步多组分反应中利用超声波作为能源。它们的应用显示出很高的抑制效率,实验和理论研究证实了它们的有效性,并提供了对它们在金属表面的吸附机理的见解 (Gupta 等人,2018 年)。

新型杂环合成

探索了新型杂环化合物的合成,包括呋喃[3,2-e]吡唑并[3,4-b]吡嗪及其相关结构。这些化合物由涉及 α-卤代羰基化合物的反应合成,并作为进一步化学探索的前体。它们的结构多功能性表明在未来研究中具有药理活性研究的潜力 (El-dean 等人,2018 年)。

用于合成复杂分子的多组分反应

化合物“6'-氨基-5,7-二溴-2-氧代-3'-(三氟甲基)-1'H-螺[吲哚啉-3,4'-吡喃[2,3-c]吡唑]-5'-腈”举例说明了多组分反应在合成复杂分子中的作用。这种方法以其环境友好性和生成具有潜在生物活性和药物发现应用的结构多样的分子的能力而备受关注 (Ryzhkova 等人,2021 年)。

缓蚀和表面分析

另一项关于吡喃并吡唑衍生物的研究,特别是 6-氨基-4-(4-甲氧基苯基)-3-甲基-2,4-二氢吡喃[2,3-c]吡唑-5-腈,证明了它们作为盐酸溶液中低碳钢缓蚀剂的功效。这项研究结合重量分析、电化学和理论研究来阐明这些化合物在钢表面的缓蚀机理和吸附行为,为理解缓蚀保护方法做出了重大贡献 (Yadav 等人,2016 年)。

安全和危害

未来方向

属性

IUPAC Name |

6-amino-3-ethyl-2'-methylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-oxolane]-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-3-9-10-12(17-16-9)19-11(15)8(6-14)13(10)4-5-18-7(13)2/h7H,3-5,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIUPEIIWGDUNAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1)OC(=C(C23CCOC3C)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001112496 | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6'-amino-3'-ethyl-2-methyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |

CAS RN |

626221-27-0 | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626221-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6′-Amino-3′-ethyl-4,5-dihydro-2-methylspiro[furan-3(2H),4′(2′H)-pyrano[2,3-c]pyrazole]-5′-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001112496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)

![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)

![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)

![2-[2-(3-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5500238.png)

![5-[4-(allyloxy)-3-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B5500244.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![9-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5500275.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)